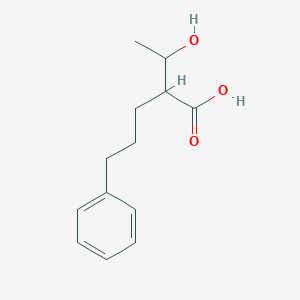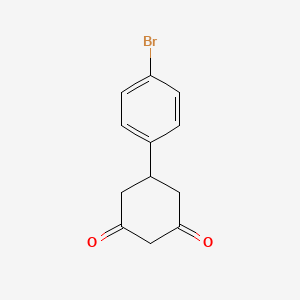
2-(1-ヒドロキシエチル)-5-フェニルペンタン酸
概要
説明
2-(1-Hydroxyethyl)-5-phenylpentanoic acid is an organic compound characterized by a hydroxyethyl group attached to a phenylpentanoic acid backbone
科学的研究の応用
2-(1-Hydroxyethyl)-5-phenylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
Target of Action
It is known that similar compounds interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
This interaction could involve binding to the active site of an enzyme or protein, altering its activity .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways, potentially affecting processes such as lipid peroxidation and the generation of reactive oxygen species .
Pharmacokinetics
Related compounds are known to be metabolized in the liver, primarily by cytochrome p450 enzymes, forming various metabolites . These metabolites can then be excreted from the body. The bioavailability of the compound would depend on factors such as its absorption rate and metabolic stability.
Result of Action
Similar compounds have been shown to generate reactive species during metabolism, which can cause cellular damage . Additionally, these compounds may influence enzyme activity, potentially affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the presence of ethanol has been shown to inhibit the interaction of similar compounds with certain proteins, potentially affecting their degradation and thus increasing their level in the cell .
生化学分析
Biochemical Properties
2-(1-Hydroxyethyl)-5-phenylpentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of hydroxyethyl radicals, which can participate in further biochemical reactions .
Cellular Effects
2-(1-Hydroxyethyl)-5-phenylpentanoic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by generating hydroxyethyl radicals, which can lead to changes in gene expression and cellular metabolism . Additionally, it has been shown to affect the function of liver cells by altering the NAD/NADH ratio, which is crucial for cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them. For instance, the compound can inhibit cytochrome P450 enzymes, leading to a decrease in the metabolism of other compounds . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have also been observed, with changes in gene expression and cellular metabolism becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of the compound have been shown to cause oxidative stress and liver damage in animal models . Threshold effects have also been observed, with certain dosages required to elicit specific biochemical responses .
Metabolic Pathways
2-(1-Hydroxyethyl)-5-phenylpentanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, it can participate in the formation of hydroxyethyl radicals, which can further influence metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid within cells and tissues are important for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported into cells via specific transporters and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpentanoic acid and hydroxyethyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反応の分析
Types of Reactions
2-(1-Hydroxyethyl)-5-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
2-Hydroxyethylmethacrylate: This compound has a similar hydroxyethyl group but differs in its overall structure and applications.
Bis[4-(1-hydroxyethyl)phenyl]alkanes: These compounds share the hydroxyethyl group but have different alkane backbones.
Uniqueness
2-(1-Hydroxyethyl)-5-phenylpentanoic acid is unique due to its specific combination of a hydroxyethyl group and a phenylpentanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(1-hydroxyethyl)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(14)12(13(15)16)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZBKVFUSJZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592905 | |
| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439084-21-6 | |
| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














